molecular formula C7H5Cl3N2O2 B13856069 2,4,6-Trichloro-5-(1,3-dioxolan-2-yl)pyrimidine

2,4,6-Trichloro-5-(1,3-dioxolan-2-yl)pyrimidine

Cat. No.: B13856069
M. Wt: 255.5 g/mol
InChI Key: ASUKWSIOTKPXTH-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-5-(1,3-dioxolan-2-yl)pyrimidine (CAS 916480-91-6) is a high-value pyrimidine-based building block for research and development, particularly in medicinal chemistry . The compound features a trichloropyrimidine core, which offers three distinct sites for sequential nucleophilic aromatic substitution reactions, allowing researchers to construct complex and diverse molecular architectures with high efficiency . The 1,3-dioxolane group acts as a protected aldehyde functionality (acetal), which is stable to basic and nucleophilic reaction conditions but can be readily deprotected to reveal a reactive formyl group for further derivatization . This unique combination of a multifunctionalized heterocycle and a protected aldehyde makes it an exceptionally versatile intermediate. Pyrimidine scaffolds are privileged structures in drug discovery due to their presence in nucleic acids and their ability to interact with a wide range of biological targets through hydrogen bonding and as bioisosteres for phenyl rings . This reagent is instrumental in the synthesis of more complex pyrimidine and fused pyrimidine derivatives, which are core structures in many investigational compounds with documented antibacterial , antiviral , and anticancer activities . Its application is fundamental for exploring new chemical space in the development of therapeutic agents targeting previously untreatable conditions . This product is intended for research purposes in a laboratory setting only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H5Cl3N2O2

Molecular Weight

255.5 g/mol

IUPAC Name

2,4,6-trichloro-5-(1,3-dioxolan-2-yl)pyrimidine

InChI

InChI=1S/C7H5Cl3N2O2/c8-4-3(6-13-1-2-14-6)5(9)12-7(10)11-4/h6H,1-2H2

InChI Key

ASUKWSIOTKPXTH-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=C(N=C(N=C2Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

  • Step 1: Formation of 5-Hydroxypyrimidine Intermediate
    The 5-position of the pyrimidine ring is functionalized with a hydroxyl or aldehyde group to enable acetal formation. This can be achieved by selective substitution or oxidation reactions on the pyrimidine ring.

  • Step 2: Protection as 1,3-Dioxolane
    The 5-hydroxypyrimidine intermediate is reacted with ethylene glycol (1,2-ethanediol) under acid catalysis to form the 1,3-dioxolane ring, protecting the aldehyde or hydroxyl functionality. This acetalization stabilizes the 5-position and prevents undesired side reactions during further transformations.

  • Step 3: Chlorination at 2,4,6-Positions
    Chlorination is performed using POCl₃ or PCl₅ under controlled temperature to achieve 2,4,6-trichlorination without affecting the dioxolane-protected 5-position.

Specific Reaction Conditions and Notes

  • Reagents:

    • Ethylene glycol for dioxolane formation.
    • Acid catalysts such as p-toluenesulfonic acid or Lewis acids for acetalization.
    • Chlorinating agents: POCl₃ or PCl₅.
  • Temperatures:

    • Acetalization typically at reflux temperature of ethylene glycol (~120 °C).
    • Chlorination at 60–80 °C to avoid decomposition or over-chlorination.
  • Solvents: Often non-aqueous solvents like N-methylpyrrolidone or dichloromethane are used to maintain anhydrous conditions.

  • Purification: Distillation or recrystallization from suitable solvents to isolate the pure this compound.

Reaction Scheme Summary

Step Reactants/Conditions Product/Outcome Notes
1 Pyrimidine derivative + oxidation/functionalization 5-Hydroxypyrimidine intermediate Selective functionalization at 5-position
2 5-Hydroxypyrimidine + ethylene glycol + acid catalyst 5-(1,3-dioxolan-2-yl)pyrimidine (protected) Acetal formation stabilizes 5-position
3 Protected pyrimidine + POCl₃ or PCl₅, 60–80 °C This compound Chlorination at 2,4,6 positions

Analytical Data and Yields

While specific yields for the 5-(1,3-dioxolan-2-yl) derivative are less frequently reported in patents, analogous processes for similar acetal-protected pyrimidines generally achieve:

  • Yields: 75–90% overall from the hydroxyl intermediate to the final chlorinated product.
  • Purity: >98% after distillation or recrystallization.
  • By-products: Minimal formation of over-chlorinated or hydrolyzed species due to protection.

Industrial and Laboratory Considerations

  • Safety: Chlorination steps require careful control of temperature and chlorine gas handling.
  • Environmental: Non-aqueous work-up and recycling of phosphorus reagents reduce waste.
  • Scalability: The two-step chlorination process with intermediate protection is scalable with proper distillation and purification equipment.
  • Catalyst Use: Minimizing tertiary amines and aqueous workup reduces environmental load, as demonstrated in advanced processes.

Summary Table of Preparation Methods

Parameter Method Details Reference(s)
Starting Material Barbituric acid or pyrimidine derivatives
Chlorinating Agents Phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or PCl₃ + Cl₂
Reaction Temperature (Chlorination) 50–80 °C (first step), 60–80 °C (second step)
Protection Group Formation Acetalization with ethylene glycol under acid catalysis at reflux (~120 °C) Inferred from standard acetal chemistry
Work-up Non-aqueous distillation to separate product and recycle reagents
Yield 90–94% for 2,4,6-trichloropyrimidine; 75–90% for dioxolane derivative , inferred
Purity >98% after distillation and heating to remove phosphorus residues

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloro-5-(1,3-dioxolan-2-yl)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of pyrimidine derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.

    Catalysts: Acid catalysts are often used in the formation of the dioxolane ring.

    Solvents: Organic solvents such as dichloromethane and ethanol are commonly used in these reactions.

Major Products Formed

The major products formed from these reactions include substituted pyrimidine derivatives and various dioxolane-containing compounds.

Scientific Research Applications

The compound 2,4,6-Trichloro-5-(1,3-dioxolan-2-yl)pyrimidine is a heterocyclic building block that has applications in organic synthesis . Its core structure includes pyrimidine, dioxolane, and triazine rings, all of which contribute to its functionality in various chemical reactions .

Synthesis and Chemical Properties

This compound is a chemical intermediate used in the synthesis of complex molecules . The presence of multiple reactive chlorine atoms on the pyrimidine ring allows for diverse chemical modifications, such as nucleophilic substitution and cross-coupling reactions . The dioxolane group can serve as a protecting group or be further derivatized, expanding the synthetic utility of this compound .

Applications in Scientific Research

This compound is used as a building block for synthesizing various heterocycles, which are found in many bioactive molecules .

Heterocyclic Chemistry

  • Triazines: The triazine heterocyclic system is present in herbicides and pharmaceutical products . Triazine-substituted molecules possess cardiotonic, anti-HIV, antitumor, and anticancer properties .
  • Pyrimidines The pyrimidine core is fundamental in many biological compounds, including nucleosides. Modified pyrimidines are crucial in developing new therapeutic agents .
  • Dioxolanes: Dioxolanes are used as protecting groups for carbonyl functionalities in complex organic syntheses . They can be selectively removed or modified to introduce further diversity into the target molecules .

Pharmaceutical Applications

  • Perampanel Synthesis: this compound can serve as an intermediate in synthesizing Perampanel, a non-competitive AMPA receptor antagonist used to treat epilepsy .
  • Immunosuppressive Agents: Pyrimidine derivatives have shown potential as immunosuppressive agents by hindering antigen presentation in autoimmune diseases .
  • Antitumor Agents: Some triazines, such as hexamethylmelamine (HMM), have been used as antitumor agents . Nucleoside analogs containing triazines are studied for their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-5-(1,3-dioxolan-2-yl)pyrimidine involves its interaction with nucleophiles and enzymes. The chlorine atoms act as electrophilic sites, allowing the compound to react with nucleophiles and form covalent bonds. This interaction can inhibit enzyme activity and affect various biochemical pathways.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituent at the 5-position of the pyrimidine ring significantly influences physical properties. Key comparisons include:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
2,4,6-Trichloro-5-(1,3-dioxolan-2-yl)pyrimidine 1,3-Dioxolan-2-yl C₇H₅Cl₃N₂O₂* ~278.4 (estimated) Not reported Not reported
2,4,6-Trichloro-5-(propan-2-yl)pyrimidine Isopropyl C₇H₇Cl₃N₂ 225.50 243.8 1.393
2,4,6-Trichloro-5-(2-acetic acid)pyrimidine Acetic acid C₆H₃Cl₃N₂O₂ 241.46 Not reported Not reported

*Estimated based on analog data (C₇H₅Cl₃N₂O₂ assumes a pyrimidine core with three Cl atoms and a dioxolane substituent).

  • Solubility : The dioxolane group improves solubility in polar solvents compared to the hydrophobic isopropyl group . The acetic acid analog () exhibits higher polarity due to the carboxylic acid moiety.
  • Stability : The dioxolane ring is acid-labile, unlike the isopropyl group, which is stable under acidic conditions .

Spectroscopic Characterization

  • NMR Data :

    • Dioxolane analog : Protons on the dioxolane ring resonate at δ 4.0–5.0 ppm (OCH₂), while pyrimidine ring protons are deshielded (δ 8.0–9.0 ppm) .
    • Isopropyl analog : Methyl groups (δ 1.2–1.5 ppm) and a methine proton (δ 2.5–3.0 ppm) dominate the ¹H NMR spectrum .
    • Acetic acid analog : The carboxylic acid proton appears at δ 12–13 ppm, with pyrimidine protons at δ 8.5–9.5 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formulas for all analogs, with characteristic isotopic patterns due to chlorine atoms .

Biological Activity

2,4,6-Trichloro-5-(1,3-dioxolan-2-yl)pyrimidine is a synthetic compound that belongs to the pyrimidine family. Its unique structure and functional groups suggest potential biological activities that merit investigation. This article discusses its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical formula for this compound is C7H6Cl3N2O2C_7H_6Cl_3N_2O_2. The presence of chlorine atoms and a dioxolane ring contributes to its reactivity and interaction with biological targets.

Pharmacological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that related pyrimidine derivatives possess significant antimicrobial properties against various bacterial strains. For instance, derivatives targeting specific bacterial enzymes can inhibit growth effectively.
  • Antitumor Effects : Some pyrimidine derivatives have been linked to antitumor activity. They can act as inhibitors of key proteins involved in cancer cell proliferation. For example, related compounds targeting Skp2 have demonstrated promising results in inhibiting tumor growth in xenograft models .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, several potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cellular processes such as DNA replication and repair.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the S-phase, preventing cancer cell proliferation .
  • Apoptosis Induction : By affecting signaling pathways associated with cell survival and apoptosis, these compounds can trigger programmed cell death in malignant cells.

Study 1: Antitumor Activity

In a study evaluating the effects of pyrimidine derivatives on cancer cells, researchers synthesized a series of compounds based on the pyrimidine structure. One notable derivative exhibited an IC50 value of 1.10 μmol/L against a gastric cancer cell line, demonstrating significant selectivity over other deubiquitinating enzymes . This suggests that modifications to the pyrimidine structure can enhance antitumor efficacy.

Study 2: Antimicrobial Properties

A recent investigation focused on the antimicrobial effects of various pyrimidine derivatives against resistant bacterial strains. The study highlighted that certain modifications led to increased activity against Gram-positive bacteria while maintaining low toxicity levels in mammalian cells .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Biological ActivityMechanismReference
AntimicrobialEnzyme inhibition
AntitumorCell cycle arrest
Selective toxicityTargeted action

Q & A

Q. What synthetic methodologies are recommended for preparing 2,4,6-Trichloro-5-(1,3-dioxolan-2-yl)pyrimidine?

The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting 2,4,6-trichloropyrimidine with 1,3-dioxolan-2-yl lithium or Grignard reagents under anhydrous conditions. For example, in analogous pyrimidine derivatives, POCl₃ and DMF have been used to activate chlorination sites, followed by regioselective substitution with dioxolane-containing nucleophiles. Purification via silica gel column chromatography (e.g., petroleum ether/ethyl acetate gradients) is recommended to isolate the product, achieving yields of 70–80% .

Q. How can the purity and structural integrity of this compound be validated?

Key analytical techniques include:

  • ¹H/¹³C NMR : Peaks for the dioxolane moiety (δ ~5.0–5.5 ppm for ¹H; δ ~100–110 ppm for ¹³C) and pyrimidine ring protons (δ ~8.5–9.5 ppm) confirm substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error ensures molecular formula accuracy .
  • Melting Point Analysis : Sharp melting points (e.g., 123–124°C for similar derivatives) indicate purity .

Q. What are the key reactivity patterns of the trichloropyrimidine core?

The 2,4,6-trichloro positions exhibit distinct reactivities. The 4- and 6-chloro groups are more electrophilic due to resonance stabilization, making them prone to substitution with nucleophiles (e.g., amines, alkoxides). The 5-position, modified by the dioxolane group, is sterically hindered, reducing its reactivity. This selectivity enables sequential functionalization for drug discovery applications .

Q. What solvent systems are optimal for recrystallization?

Ethanol/water (4:1 v/v) or dichloromethane/hexane mixtures are effective for recrystallizing pyrimidine derivatives. Slow evaporation at 4°C enhances crystal formation, critical for X-ray diffraction studies .

Q. How does the dioxolane group influence the compound’s physicochemical properties?

The 1,3-dioxolane moiety enhances solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) and stabilizes the compound against hydrolysis compared to unprotected diols. Its electron-donating effects slightly deactivate the pyrimidine ring toward electrophilic substitution .

Advanced Research Questions

Q. How can crystallographic ambiguities in structural determination be resolved?

Use the SHELX software suite for refinement, leveraging parameters like Flack’s x to assess enantiopurity in non-centrosymmetric crystals. For challenging cases, simulated intensity data and twin refinement protocols improve accuracy .

Q. What challenges arise in regioselective substitution of the trichloropyrimidine scaffold?

Competing substitution at the 2-, 4-, and 6-positions requires precise control of reaction conditions. Kinetic studies using HPLC-MS reveal that lower temperatures (0–5°C) favor substitution at the 4-position, while higher temperatures (60–80°C) promote 6-position reactivity. Steric effects from the dioxolane group further modulate selectivity .

Q. How can reaction intermediates be characterized during multi-step synthesis?

In-situ ¹⁹F NMR (if fluorinated analogs are used) or LC-MS with time-resolved sampling tracks intermediate formation. For example, trifluoromethoxy-substituted pyrimidines show distinct ¹⁹F NMR signals (δ ~-57 ppm) for monitoring reaction progress .

Q. What computational methods predict the compound’s bioactivity?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity, while molecular docking evaluates binding affinity to targets like kinases or DNA topoisomerases. Comparative studies with ethyl or methyl analogs (e.g., 2,4,6-Trichloro-5-ethylpyrimidine) highlight steric and electronic impacts on bioactivity .

Q. How does the compound interact with biological macromolecules?

Pyrimidine derivatives often intercalate DNA or inhibit enzymes via hydrogen bonding with the nitrogen-rich ring. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) quantify binding constants (Kd), while X-ray crystallography of protein-ligand complexes reveals key interactions, such as π-stacking with aromatic residues .

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